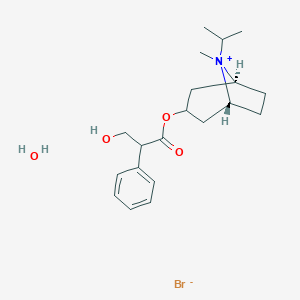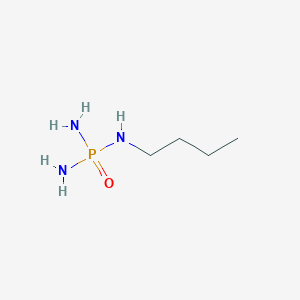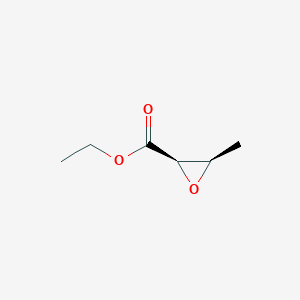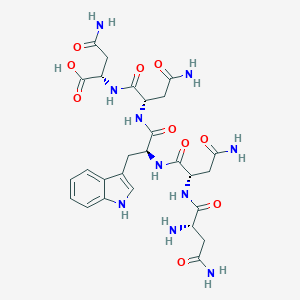
(6-Fluoro-4-methylquinolin-2-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-4-methylquinolin-2-yl)hydrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazine derivative that has shown promising results in the development of new drugs, pesticides, and agrochemicals.
作用機序
The mechanism of action of (6-Fluoro-4-methylquinolin-2-yl)hydrazine is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the targeted microorganisms. This inhibition leads to the disruption of key metabolic pathways, ultimately resulting in the death of the microorganisms.
生化学的および生理学的効果
Studies have shown that (6-Fluoro-4-methylquinolin-2-yl)hydrazine has low toxicity and is well-tolerated in animals. It has been shown to have minimal effects on biochemical and physiological processes in the body and does not cause significant changes in blood parameters or organ function.
実験室実験の利点と制限
One of the main advantages of using (6-Fluoro-4-methylquinolin-2-yl)hydrazine in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research and development of (6-Fluoro-4-methylquinolin-2-yl)hydrazine. One potential direction is the development of new drugs for the treatment of drug-resistant tuberculosis and malaria. Another direction is the development of new pesticides and agrochemicals that are more effective and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, (6-Fluoro-4-methylquinolin-2-yl)hydrazine is a promising compound that has shown potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have low toxicity and minimal effects on biochemical and physiological processes in animals. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of (6-Fluoro-4-methylquinolin-2-yl)hydrazine involves the reaction of 6-fluoro-4-methylquinoline-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the reaction is typically high, and the purity of the product can be achieved through various purification techniques.
科学的研究の応用
(6-Fluoro-4-methylquinolin-2-yl)hydrazine has been extensively studied for its potential applications in drug discovery, agrochemicals, and pesticides. It has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, tuberculosis, and malaria. It has also shown potential as a pesticide and agrochemical due to its ability to inhibit the growth of harmful microorganisms.
特性
CAS番号 |
108099-80-5 |
|---|---|
製品名 |
(6-Fluoro-4-methylquinolin-2-yl)hydrazine |
分子式 |
C10H10FN3 |
分子量 |
191.2 g/mol |
IUPAC名 |
(6-fluoro-4-methylquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C10H10FN3/c1-6-4-10(14-12)13-9-3-2-7(11)5-8(6)9/h2-5H,12H2,1H3,(H,13,14) |
InChIキー |
WGNGYXUMBBDTJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)NN |
正規SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)NN |
同義語 |
2(1H)-Quinolinone,6-fluoro-4-methyl-,hydrazone(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















